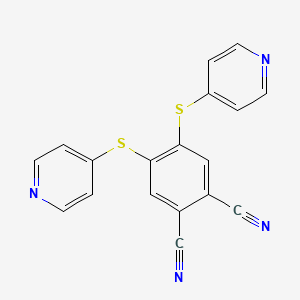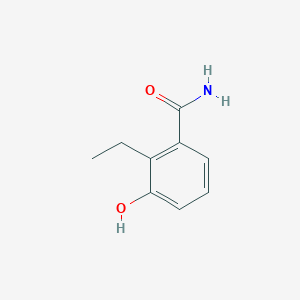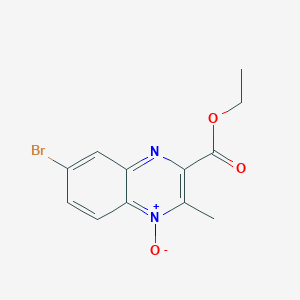
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the quinoxaline ring. The compound’s unique structure makes it of interest in various fields of scientific research.
准备方法
The synthesis of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the bromination of a quinoxaline derivative followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
相似化合物的比较
Ethyl 7-bromo-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
7-bromo-3-methylquinoxaline-2-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties
属性
CAS 编号 |
89142-09-6 |
|---|---|
分子式 |
C12H11BrN2O3 |
分子量 |
311.13 g/mol |
IUPAC 名称 |
ethyl 7-bromo-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-3-18-12(16)11-7(2)15(17)10-5-4-8(13)6-9(10)14-11/h4-6H,3H2,1-2H3 |
InChI 键 |
ONEXUSAWFGPWLQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C([N+](=C2C=CC(=CC2=N1)Br)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


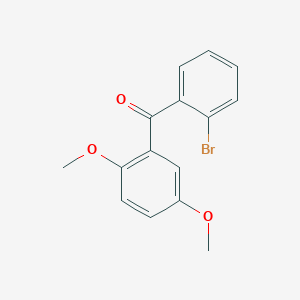
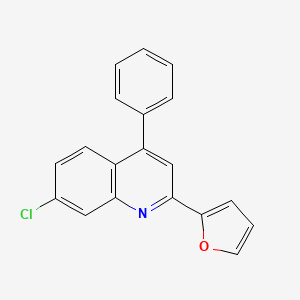
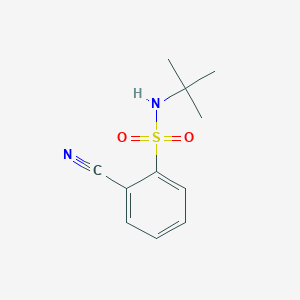
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)




![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
